molecular formula C9H11N3O4 B8724537 1-(2-Hydroxyethyl)-3-(4-nitrophenyl)urea

1-(2-Hydroxyethyl)-3-(4-nitrophenyl)urea

Cat. No.: B8724537
M. Wt: 225.20 g/mol
InChI Key: CTLLVOJBVPFXHJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(4-nitrophenyl)urea is a urea derivative synthesized via the reaction of 4-nitrophenyl isocyanate with ethanolamine in dimethylformamide (DMF) at 40°C, yielding a yellow solid with a 66% yield . This compound has been studied in the context of anion receptor chemistry, where its structure—comprising a 2-hydroxyethyl group and a 4-nitrophenyl moiety—facilitates interactions with anions through hydrogen bonding and π-electron effects .

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C9H11N3O4/c13-6-5-10-9(14)11-7-1-3-8(4-2-7)12(15)16/h1-4,13H,5-6H2,(H2,10,11,14)

InChI Key

CTLLVOJBVPFXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCCO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Selected Urea Derivatives

Compound Name Molecular Formula Substituents/R-Groups Key Activities/Findings References
1-(2-Hydroxyethyl)-3-(4-nitrophenyl)urea C₉H₁₁N₃O₄ 2-hydroxyethyl, 4-nitrophenyl Anion receptor studies
1-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea (Compound 7f) C₂₃H₁₈ClN₅O₄ Azetidinone, phenothiazine, 4-nitrophenyl Antibacterial, antifungal (MIC 62.5 µg/ml against C. albicans)
Pyrinuron (1-(3-Pyridylmethyl)-3-(4-nitrophenyl)urea) C₁₃H₁₂N₄O₃ 3-pyridylmethyl, 4-nitrophenyl Rodenticidal activity due to structural specificity
1-(3-(Imidazol-1-yl)propyl)-3-(4-nitrophenyl)urea (S16) C₁₄H₁₄N₄O₃ 3-imidazolylpropyl, 4-nitrophenyl Investigated as Nek2 kinase inhibitor
1-(3-Fluorophenyl)-3-(2-methyl-4-nitrophenyl)urea C₁₄H₁₂FN₃O₃ 3-fluorophenyl, 2-methyl-4-nitrophenyl Structural analog with enhanced lipophilicity
1-(4-(1-(2-(4-Substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives Variable Hydrazone, 4-nitrophenyl Urease inhibition (IC₅₀ 10.13–22.95 µM)

Physicochemical Properties

  • Electron Effects : The 4-nitrophenyl group is a common feature, providing electron-withdrawing effects that stabilize charge transfer in anion receptors .
  • Solubility : Hydroxyethyl and imidazolyl groups enhance water solubility compared to purely aromatic derivatives (e.g., pyrinuron) .

Research Findings and Implications

Structural-Activity Relationships: The nitro group’s position and additional functional groups (e.g., azetidinone, pyridyl) dictate biological efficacy. For example, azetidinone in Compound 7f enhances antimicrobial activity, while pyridyl in pyrinuron is essential for rodenticidal action .

Synthetic Flexibility : Urea derivatives can be tailored using diverse amines, enabling rapid exploration of structure-activity relationships (e.g., S16 vs. target compound) .

Therapeutic Potential: Compounds like those in (urease inhibitors) and S16 (kinase inhibitors) highlight the urea scaffold’s versatility in drug discovery .

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